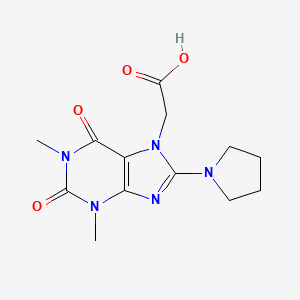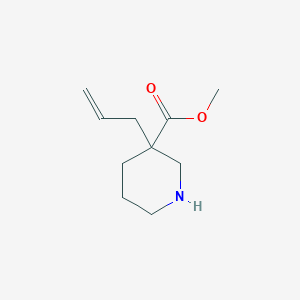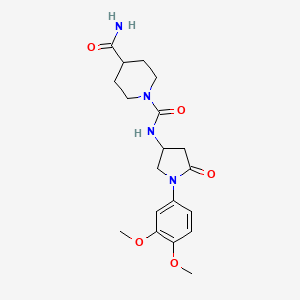
(Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile, also known as ACPP, is a chemical compound with potential applications in scientific research.
Scientific Research Applications
(Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that (Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. (Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Mechanism of Action
(Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile inhibits the activity of the enzyme caspase-3, which is involved in the process of apoptosis. By inhibiting caspase-3, (Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile induces apoptosis in cancer cells. (Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile has also been shown to inhibit the activity of matrix metalloproteinase-2 and -9, which are involved in the process of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
(Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile has been shown to have cytotoxic effects on cancer cells, inducing apoptosis and inhibiting cell growth. (Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile has also been shown to inhibit cancer cell migration and invasion. In addition, (Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of (Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile is its potential as an anti-cancer agent. (Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile has been shown to have cytotoxic effects on cancer cells and may have potential as an anti-metastatic agent. However, one limitation of (Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile is its low yield in the synthesis process, which may limit its availability for research purposes.
Future Directions
For research on (Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile include investigating its potential as a therapeutic agent for cancer treatment. Studies could also focus on improving the yield of the synthesis process to increase availability for research purposes. Additionally, research could investigate the potential of (Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile as an anti-inflammatory agent and its effects on other physiological processes.
Synthesis Methods
The synthesis of (Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile involves the reaction of 4-acetylpiperazine-1-carbonyl chloride with (Z)-3-phenylacrylonitrile in the presence of a base. The product is then purified through column chromatography. The yield of the synthesis is approximately 50%.
properties
IUPAC Name |
(Z)-2-(4-acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-13(20)18-7-9-19(10-8-18)16(21)15(12-17)11-14-5-3-2-4-6-14/h2-6,11H,7-10H2,1H3/b15-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYHLMBZRWZEOH-PTNGSMBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=CC2=CC=CC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C(=O)/C(=C\C2=CC=CC=C2)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2384171.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2384174.png)


![N-[4-(2-ethylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2384179.png)




![2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2384188.png)
![1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384189.png)
![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384190.png)
![N-(2-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2384192.png)